molecular formula C17H19BFN3O3 B14774349 N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B14774349
M. Wt: 343.2 g/mol
InChI Key: NCJYYVLFDQCCLF-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a fluorinated phenyl ring, a pyrimidine ring, and a boronic ester group

Preparation Methods

The synthesis of N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-3-iodophenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester.

    Coupling Reaction: The boronic ester is then coupled with 4-chloropyrimidine-5-carboxamide using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable reagents.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing new bioactive molecules.

    Industry: The compound can be used in the production of advanced materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide can be compared with other boronic ester-containing compounds such as:

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester group instead of a carboxamide group.

    1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile: Features a cyclopropane ring and a nitrile group.

The uniqueness of this compound lies in its combination of a fluorinated phenyl ring, a pyrimidine ring, and a boronic ester group, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H19BFN3O3

Molecular Weight

343.2 g/mol

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H19BFN3O3/c1-16(2)17(3,4)25-18(24-16)11-6-5-7-12(14(11)19)22-15(23)13-8-9-20-10-21-13/h5-10H,1-4H3,(H,22,23)

InChI Key

NCJYYVLFDQCCLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=NC=NC=C3)F

Origin of Product

United States

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